AF12198 has been identified through research focused on small molecule inhibitors that target pro-inflammatory cytokines. The compound is categorized under carboxylic acids and is specifically designed to modulate immune responses by interfering with interleukin-1 signaling pathways. Its classification as an anti-inflammatory agent positions it as a candidate for therapeutic development aimed at treating diseases characterized by excessive inflammation.
The synthesis of AF12198 involves several chemical reactions that can be categorized into solid-phase synthesis and solution-phase synthesis techniques. A common approach includes:
These methods allow for the efficient production of AF12198 while maintaining structural integrity and functional efficacy.
AF12198 possesses a molecular structure characterized by its carboxylic acid functional group, which plays a critical role in its biological activity. The exact molecular formula and structure can be represented as follows:
The structural analysis indicates that the compound's functional groups are essential for its interaction with biological targets, particularly interleukin-1 receptors.
AF12198 undergoes specific chemical reactions that contribute to its anti-inflammatory properties. Notably:
These reactions highlight AF12198's potential as a therapeutic agent in managing conditions related to excessive inflammation.
The mechanism of action for AF12198 primarily revolves around its ability to inhibit interleukin-1 signaling. This process includes:
Data from studies indicate that AF12198 can significantly lower markers of inflammation in experimental models, supporting its potential therapeutic use in clinical settings.
AF12198 exhibits several notable physical and chemical properties:
These properties are crucial for formulating AF12198 into usable pharmaceutical products.
AF12198 has significant potential applications in various scientific fields:
The ongoing research into AF12198's efficacy continues to reveal its promise as a therapeutic agent capable of modulating immune responses effectively.
The discovery of AF12198 originated from innovative high-throughput screening of phage display peptide libraries, a technology enabling the presentation of vast combinatorial peptide libraries on bacteriophage surfaces. Researchers exploited this technique to identify peptides capable of binding the human type I interleukin-1 receptor (IL-1RI) with high affinity and antagonistic function. Initial screening involved incubating phage libraries expressing random peptide sequences with immobilized IL-1RI, followed by extensive washing to remove non-binding and weakly binding phages. Phages exhibiting strong binding were eluted, amplified, and subjected to iterative rounds of selection (biopanning) to enrich receptor-specific binders [1] [8].
This process yielded a group of initial hit peptides with demonstrable IL-1 inhibitory activity. Subsequent refinement and characterization efforts focused on optimizing the peptide sequence for enhanced receptor affinity, specificity, and stability. The lead candidate emerging from this rigorous screening and characterization process was the 15-mer peptide designated AF12198 (Ac-FEWTPGWYQJYALPL-NH2), where "J" represents the unnatural amino acid 2-azetidine-1-carboxylic acid [1] [3] [8]. This peptide represented a significant breakthrough as it was the first low molecular weight compound demonstrated to function as a potent and selective IL-1 receptor antagonist, opening new avenues for therapeutic intervention in IL-1-driven pathologies compared to the much larger endogenous IL-1 receptor antagonist (IL-1ra; 17 kDa).
The structure of AF12198 (Ac-FEWTPGWYQJYALPL-NH2) is the result of deliberate structural optimization following its initial identification via phage display. A key strategic modification was the incorporation of the non-proteogenic amino acid 2-azetidine-1-carboxylic acid (denoted "J") at position 11. This unnatural amino acid was introduced to replace a native residue (likely proline) with the specific aim of conformationally constraining the peptide backbone. The four-membered azetidine ring imposes significant torsional restrictions, stabilizing a specific β-turn conformation within the central region of the peptide sequence (likely involving the WYQJ motif) that was predicted and subsequently confirmed to be critical for high-affinity interaction with IL-1RI [1] [8].
Further refinements included N-terminal acetylation (Ac-) and C-terminal amidation (-NH2). These terminal modifications serve dual purposes: 1) they enhance metabolic stability by protecting the peptide termini from exopeptidase degradation, thereby extending its functional half-life in vivo; and 2) they effectively neutralize the terminal charges, potentially promoting a more favorable conformation for receptor binding and improving membrane permeability compared to the free acid/amine form [1] [6] [8].
Crystallographic studies of AF12198 bound to IL-1RI provided crucial atomic-level insights into the structural basis of its antagonism. The peptide binds within the receptor's ligand-binding groove, occupying a site overlapping with the binding site of IL-1β. Its stabilized β-turn structure engages in specific, high-affinity interactions with key residues lining the groove of IL-1RI. Notably, AF12198 achieves an affinity (Kd ≈ 3 nM) approaching that of the much larger natural cytokine IL-1β itself (Kd ≈ 1 nM) for IL-1RI. Crucially, unlike IL-1β or IL-1ra which require recruitment of the IL-1 receptor accessory protein (IL-1RAcP) for signal transduction, AF12198 binding only engages IL-1RI. It sterically prevents the subsequent recruitment of IL-1RAcP, thereby failing to initiate the proximity-induced dimerization necessary for downstream signal transduction, and acts as a pure receptor blocker [8] [9].
Table 1: Key Structural Features and Optimization Strategies for AF12198
| Structural Element | Chemical Feature | Rationale for Optimization | Functional Consequence |
|---|---|---|---|
| Position 11 Residue | 2-azetidine-1-carboxylic acid (J) | Conformational constraint (stabilizes β-turn) | Enhanced receptor binding affinity & specificity |
| N-Terminus | Acetylation (Ac-) | Blocks aminopeptidases; Neutralizes charge | Increased metabolic stability; Improved conformation |
| C-Terminus | Amidation (-NH2) | Blocks carboxypeptidases; Neutralizes charge | Increased metabolic stability; Improved conformation |
| Core Sequence | FEWTPGWYQJYALPL | Phage-derived binding motif with engineered constraint | High-affinity, selective binding to IL-1RI binding groove |
| Overall Size | 15 amino acids (MW 1895.14 g/mol) | Minimization from initial phage hits | Small molecule advantages (potential for synthesis, delivery) |
AF12198 and the endogenous Interleukin-1 Receptor Antagonist (IL-1ra, also known as Anakinra) share the fundamental mechanism of acting as competitive antagonists at the IL-1RI. However, their distinct origins and molecular properties confer significant differences in their biological and potential therapeutic profiles:
Table 2: Comparative Profile of AF12198 and Endogenous IL-1ra (Anakinra)
| Property | AF12198 | Endogenous IL-1ra (Anakinra) |
|---|---|---|
| Molecular Type | Synthetic Peptide (15-mer) | Protein (153 aa) |
| Molecular Weight | 1895.14 g/mol | ~17,300 g/mol |
| Origin | Phage Display Screening & Rational Design | Naturally occurring protein; Recombinant form |
| Primary Target | Human IL-1 Receptor Type I (IL-1RI) | Human IL-1 Receptor Type I (IL-1RI) |
| Binding to IL-1RII | Negligible (IC50 > 6.7 µM) | Moderate Affinity (Kd ~ 15 nM) |
| Binding to mur IL-1RI | Negligible (IC50 > 200 µM) | Binds (Species cross-reactivity exists) |
| Key Functional IC50 | ICAM-1: 9 nM; IL-8: 25 nM (Human cells) | Competes with IL-1α/β (Kd ~ 0.1-1 nM range) |
| In Vivo Antagonist | Yes (Cynomolgus monkey) | Yes (Multiple species, Humans) |
| Mechanism of Blockade | Binds IL-1RI, prevents IL-1RAcP recruitment | Binds IL-1RI, prevents IL-1RAcP recruitment |
| Critical Structural Feature | Engineered β-turn (2-azetidine residue) | Native protein tertiary structure |
CAS No.: 193419-86-2
CAS No.: 5809-08-5
CAS No.: 13966-05-7
CAS No.: 72572-96-4
CAS No.: 127886-77-5